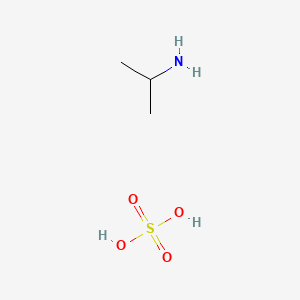
Isopropylamine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylamine sulfate is an organic compound that belongs to the class of amines. It is a colorless liquid with a strong ammonia-like odor and is highly soluble in water. This compound is widely used in various industrial applications, including the production of herbicides, pharmaceuticals, and other chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropylamine sulfate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O
This reaction is typically carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced using the acetone hydrogenation ammoniation method. In this process, acetone is reacted with hydrogen and ammonia in the presence of a catalyst, such as copper-nickel-white clay, at temperatures ranging from 150 to 220°C. The reaction product is then purified by distillation to obtain isopropylamine .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropylamine sulfate undergoes various chemical reactions typical of amines, including protonation, alkylation, acylation, and condensation with carbonyl compounds. It is a weak base with a pKa of 10.63 .
Common Reagents and Conditions:
Protonation: this compound can be protonated by acids to form the corresponding ammonium salt.
Alkylation: It can react with alkyl halides to form secondary and tertiary amines.
Acylation: It can undergo acylation with acyl chlorides to form amides.
Condensation: It can condense with carbonyl compounds to form imines or Schiff bases.
Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, amides, and imines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Isopropylamine sulfate has a wide range of applications in scientific research and industry:
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the production of pharmaceuticals, such as propranolol hydrochloride and pindolol.
Industry: It is used as a solvent, emulsifier, and surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of isopropylamine sulfate involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. For example, isoprenaline, an analog of isopropylamine, acts as a β1-adrenergic receptor agonist, activating adenylate cyclase and increasing cAMP levels .
Vergleich Mit ähnlichen Verbindungen
Isopropylamine sulfate can be compared with other similar compounds, such as ethylamine, propylamine, and butylamine. These compounds share similar chemical properties but differ in their molecular structures and specific applications . For instance:
Ethylamine: A smaller amine with similar reactivity but different industrial applications.
Propylamine: Similar in structure but with a longer carbon chain, leading to different physical properties.
Butylamine: An even longer carbon chain, resulting in different solubility and reactivity characteristics.
This compound is unique in its specific applications in the synthesis of herbicides and pharmaceuticals, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
60828-92-4 |
|---|---|
Molekularformel |
C3H11NO4S |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
propan-2-amine;sulfuric acid |
InChI |
InChI=1S/C3H9N.H2O4S/c1-3(2)4;1-5(2,3)4/h3H,4H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
PZTQBOXJFMOGBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N.OS(=O)(=O)O |
Verwandte CAS-Nummern |
91648-50-9 64346-44-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


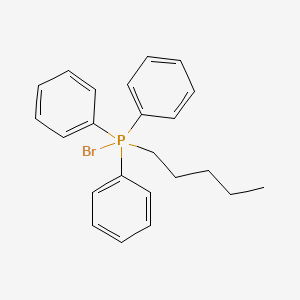
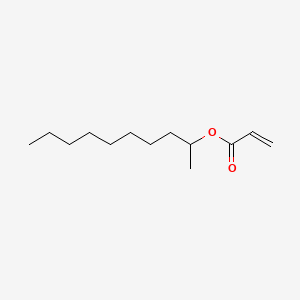


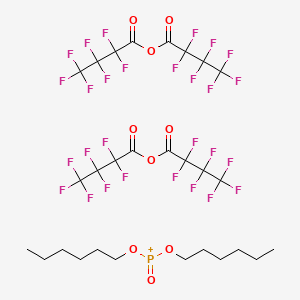
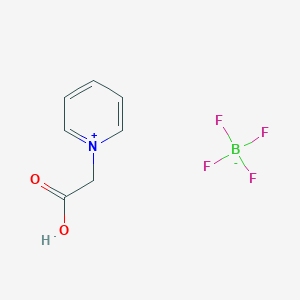
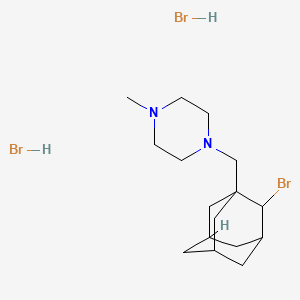
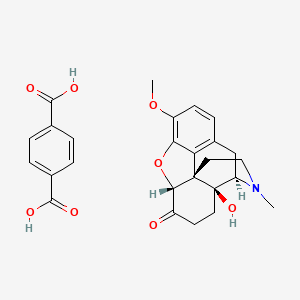
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
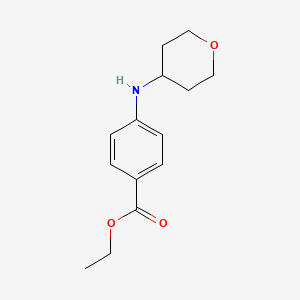
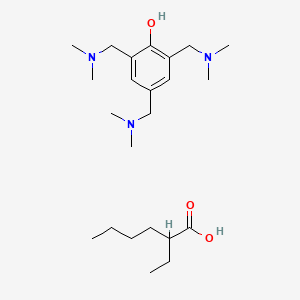
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
